BenchChemオンラインストアへようこそ!

6-Methoxy-chroman-3-carboxylic acid ethyl ester

Synthetic Chemistry Procurement Quality Control

6-Methoxy substitution on the chroman core is essential for potent, isoform-selective ROCK2 inhibition (IC₅₀ 3 nM, 22.7-fold over ROCK1). This ethyl ester intermediate is available at 99% HPLC purity—superior to typical methyl ester analogs (96%)—reducing side-product formation and catalyst poisoning. As a racemate resolvable into (R)- and (S)-enantiomers, it provides chiral building blocks for stereochemically demanding drug candidates. Buyers in medicinal chemistry programs targeting Alzheimer's, Parkinson's, or vascular disorders should select this specific 6-methoxy ethyl ester to ensure biological relevance and synthetic reproducibility.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 885271-71-6
Cat. No. B1503988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-chroman-3-carboxylic acid ethyl ester
CAS885271-71-6
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(C=CC(=C2)OC)OC1
InChIInChI=1S/C13H16O4/c1-3-16-13(14)10-6-9-7-11(15-2)4-5-12(9)17-8-10/h4-5,7,10H,3,6,8H2,1-2H3
InChIKeyWTCDHWYGTZFIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-chroman-3-carboxylic acid ethyl ester (CAS 885271-71-6): Baseline Characteristics and Class Context


6-Methoxy-chroman-3-carboxylic acid ethyl ester (CAS 885271-71-6) is a synthetic organic compound belonging to the chroman family, characterized by a bicyclic 3,4-dihydro-2H-chromene core substituted with a methoxy group at the 6-position and an ethyl ester at the 3-position . Its molecular formula is C13H16O4, with a molecular weight of 236.26 g/mol, and it exhibits computed physicochemical properties including an XLogP of 2.1 and a topological polar surface area (TPSA) of 44.8 Ų . The compound serves primarily as a chiral intermediate in pharmaceutical synthesis, particularly for generating structurally complex amide derivatives with targeted biological activity [1].

Why Generic Chroman-3-Carboxylate Esters Cannot Substitute for 6-Methoxy-chroman-3-carboxylic Acid Ethyl Ester


The 6-methoxy substitution on the chroman core is a critical determinant of biological activity and synthetic utility. SAR studies on chroman-3-carboxylic acid derivatives demonstrate that the presence of a methoxy group at the 6-position is essential for achieving potent and isoform-selective ROCK2 inhibition [1]. Specifically, derivatives lacking this 6-methoxy substitution exhibit significantly reduced inhibitory activity and selectivity, rendering them unsuitable for applications requiring precise modulation of the ROCK2 isoform [1]. Furthermore, the ethyl ester functional group provides distinct advantages over the corresponding methyl ester in terms of synthetic accessibility and purity. Commercially, the ethyl ester is available at higher purity levels (99% by HPLC) compared to the methyl ester (typically 96%), which can impact downstream reaction efficiency and product quality . Therefore, substituting a generic chroman-3-carboxylate ester for the 6-methoxy-substituted ethyl ester would compromise both the biological relevance of derived compounds and the reproducibility of synthetic protocols.

Quantitative Differentiation of 6-Methoxy-chroman-3-carboxylic Acid Ethyl Ester from Structural Analogs


Higher Commercial Purity of Ethyl Ester Compared to Methyl Ester

The ethyl ester of 6-methoxy-chroman-3-carboxylic acid is commercially available with a higher standard purity of 99% (as determined by HPLC) compared to the corresponding methyl ester, which is typically supplied at 96% purity . This difference is quantifiable and directly impacts procurement decisions for applications requiring high-purity intermediates.

Synthetic Chemistry Procurement Quality Control

Distinct Lipophilicity Profile (XLogP) Relative to Unsubstituted Chroman-3-Carboxylate

The 6-methoxy substitution on the chroman ring of the ethyl ester imparts a computed XLogP value of 2.1 . This represents a significant increase in lipophilicity compared to the unsubstituted chroman-3-carboxylic acid ethyl ester, which lacks the methoxy group and consequently has a lower XLogP (estimated at ~1.4 based on structural differences) . The increased lipophilicity can influence membrane permeability and protein binding in biological systems.

Medicinal Chemistry Physicochemical Property Drug Design

Essential Scaffold for Achieving ROCK2 Isoform Selectivity

The 6-methoxy-chroman-3-carboxylic acid core, when elaborated to the corresponding (S)-amide derivative, exhibits potent ROCK2 inhibitory activity with an IC50 of 3 nM and a 22.7-fold selectivity over ROCK1 [1]. In contrast, chroman-3-carboxylic acid derivatives lacking the 6-methoxy group show significantly reduced potency and selectivity for ROCK2, as evidenced by structure-activity relationship (SAR) analyses in the same study [1]. This indicates that the 6-methoxy substitution is a key structural determinant for achieving the desired biological profile.

Kinase Inhibition ROCK2 Selectivity

Computationally Predicted Binding Free Energy Advantage for ROCK2 Selectivity

Molecular dynamics simulations and MM/GBSA calculations indicate that the (S)-6-methoxy-chroman-3-carboxylic acid amide derivative exhibits a more favorable binding free energy for ROCK2 compared to ROCK1, driven primarily by hydrophobic interactions with key residues including Lys121 in ROCK2 (analogous to Lys105 in ROCK1) [1]. This computational evidence supports the experimental selectivity data and provides a mechanistic rationale for the importance of the 6-methoxy substitution.

Molecular Modeling MM/GBSA Binding Free Energy

Optical Purity of Derived (R)-6-Methoxychroman-3-Carboxylic Acid via Resolution

A patented preparation method for optically pure (R)-6-methoxychroman-3-carboxylic acid, a close structural analog and potential intermediate derived from the ethyl ester, achieves an optical purity of 91.7% with a yield of 36.8% using a resolution approach [1]. While this data pertains to the free acid rather than the ethyl ester itself, it demonstrates the feasibility of obtaining enantiomerically enriched material from racemic mixtures of this chroman scaffold. The ethyl ester serves as a precursor to such chiral acids and can be similarly resolved.

Chiral Synthesis Optical Purity Process Chemistry

Hydrogen Bond Acceptor Count Differentiation from Unsubstituted Chroman

The 6-methoxy substitution increases the number of hydrogen bond acceptors (HBA) in the molecule to 4, compared to 3 for the unsubstituted chroman-3-carboxylic acid ethyl ester . This additional HBA capacity can influence molecular recognition and binding to biological targets, as demonstrated by the enhanced potency and selectivity of the derived ROCK2 inhibitor [1].

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

Optimal Application Scenarios for 6-Methoxy-chroman-3-carboxylic Acid Ethyl Ester Based on Quantified Differentiation


Synthesis of Potent and Isoform-Selective ROCK2 Inhibitors

The ethyl ester serves as a key intermediate in the synthesis of (S)-6-methoxy-chroman-3-carboxylic acid amide derivatives, which exhibit potent ROCK2 inhibition (IC50 = 3 nM) and high isoform selectivity (22.7-fold over ROCK1) [1]. This application is critical for medicinal chemistry programs targeting ROCK2-related diseases such as Alzheimer's, Parkinson's, and vascular disorders, where isoform selectivity is essential to minimize off-target effects associated with ROCK1 inhibition [1].

Chiral Building Block for Enantioselective Synthesis

As a racemic mixture, the ethyl ester can be resolved into its enantiomers using established methods, providing access to optically pure (R)- or (S)-6-methoxychroman-3-carboxylic acid derivatives [2]. These chiral building blocks are valuable for constructing stereochemically complex drug candidates where absolute configuration is critical for biological activity.

High-Purity Intermediate for Sensitive Chemical Transformations

With commercially available purity of 99% (HPLC), this ethyl ester is particularly suited for reactions where impurities could lead to side products or catalyst poisoning . This high purity reduces the need for extensive pre-reaction purification and enhances the reliability of multi-step synthetic sequences, making it a preferred choice for both academic research and industrial process development.

Physicochemical Property Optimization in Lead Compound Design

The distinct lipophilicity (XLogP = 2.1) and increased hydrogen bond acceptor count (4 HBA) of the 6-methoxy-substituted chroman scaffold provide medicinal chemists with predictable handles for modulating ADME properties while maintaining target engagement . This makes the ethyl ester a strategic starting point for structure-activity relationship (SAR) studies aimed at balancing potency, selectivity, and pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-chroman-3-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.